N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is a chemical compound notable for its unique structural properties and potential applications in various scientific fields. This compound features both chloro and fluoro substituents on its phenyl rings, which significantly influence its reactivity and interactions with biological systems. The molecular formula for this compound is C13H7ClF3NO, with a molecular weight of 285.65 g/mol. Its IUPAC name reflects its complex structure, which includes multiple halogen substituents that can affect its chemical behavior and biological activity.
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide is classified as an aromatic amide due to the presence of the amide functional group (–C(=O)N–) attached to an aromatic ring. The compound can be sourced from various chemical suppliers, with BenchChem being one of the platforms offering this compound for research purposes.
The synthesis of N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide typically involves the reaction between 3-chloro-4-fluoroaniline and 2,6-difluorobenzoyl chloride. This reaction is facilitated by a base such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. The general procedure includes:
In industrial settings, optimizing reaction conditions like temperature and solvent choice can enhance yield and efficiency, often employing continuous flow reactors for larger scale production.
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide undergoes several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide involves its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes or receptors, disrupting cellular processes essential for cancer cell survival. Notably, it has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, which involve caspase activation and reactive oxygen species generation.
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide exhibits several noteworthy physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H7ClF3NO |
| Molecular Weight | 285.65 g/mol |
| Melting Point | Data not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Typically a white solid |
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in scientific research.
N-(3-chloro-4-fluorophenyl)-2,6-difluorobenzamide has garnered interest in several scientific domains due to its unique properties:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: